Naphthol AS-BI beta-D-galactopyranoside

Vue d'ensemble

Description

Naphthol AS-BI β-D-galactopyranoside is a valuable tool in biomedical research for detecting the activity and expression of beta-galactosidase . This product enables researchers to study cellular processes related to this enzyme, such as lysosomal storage disorders and tumor development .

Molecular Structure Analysis

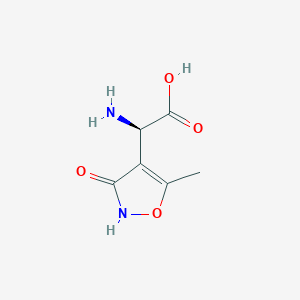

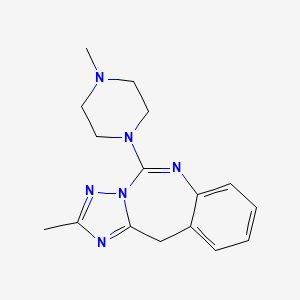

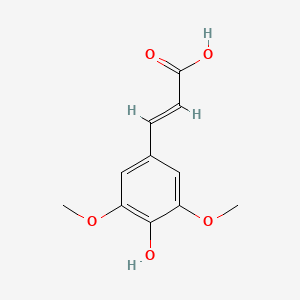

The molecular formula of Naphthol AS-BI β-D-galactopyranoside is C24H24NO8Br . It has a molecular weight of 534.35 . The structure includes a naphthalene carboxamide group, a bromo group, a β-D-galactopyranosyloxy group, and a methoxyphenyl group .Chemical Reactions Analysis

Naphthol AS-BI β-D-galactopyranoside is known to be a histochemical substrate for β-glucosidase . It hydrolyzes to form indolyl .Physical And Chemical Properties Analysis

Naphthol AS-BI β-D-galactopyranoside is a solid substance . It is typically stored at temperatures around −20°C .Applications De Recherche Scientifique

Biomedical Research

Application Summary

Naphthol AS-BI beta-D-galactopyranoside is a valuable tool in biomedical research for detecting the activity and expression of beta-galactosidase . This product enables researchers to study cellular processes related to this enzyme, such as lysosomal storage disorders and tumor development .

Methods of Application

The specific methods of application can vary depending on the research context. Generally, this compound would be used in assays to measure the activity of beta-galactosidase in cell or tissue samples.

Results or Outcomes

The results obtained from these studies can provide insights into the role of beta-galactosidase in various cellular processes and diseases .

ELISA Applications

Application Summary

Naphthol AS-BI beta-D-galactopyranoside is used as a colorimetric substrate for ELISA applications involving beta-galactosidase (b-Gal) as the reporter enzyme .

Methods of Application

In ELISA studies, when using beta-Galactosidase as the label for proteins, a variety of substrates are available, including Naphthol-AS-Bl-beta-D-galactopyranosidase (Nap-Gal) . The substrate yields a yellow product that is easily detectable in the visual range after stopping the reaction with 1M Sodium Carbonate .

Results or Outcomes

The product formed is completely soluble and has a high extinction coefficient at 405nm . This allows for easy detection and quantification of the labeled proteins in the ELISA assay .

Drug Discovery

Application Summary

Naphthol AS-BI beta-D-galactopyranoside can be employed in drug discovery to screen potential inhibitors or activators of beta-galactosidase .

Methods of Application

In drug discovery, this compound can be used in assays to test the effects of potential drugs on the activity of beta-galactosidase. The specific methods can vary depending on the experimental design and the type of drug being tested .

Results or Outcomes

The results from these studies can help identify potential drugs that can modulate the activity of beta-galactosidase, which could be useful for treating diseases related to this enzyme .

Inhibition Studies

Application Summary

Naphthol AS-BI beta-D-galactopyranoside has been shown to inhibit beta-galactosidase activity in mice by competitive inhibition .

Methods of Application

In these studies, the compound is typically administered to mice, and the activity of beta-galactosidase is measured. The specific methods can vary depending on the research context .

Results or Outcomes

The results from these studies can provide insights into the mechanisms of beta-galactosidase and how it can be modulated, which could have implications for the treatment of diseases related to this enzyme .

Safety And Hazards

Propriétés

IUPAC Name |

7-bromo-N-(2-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24BrNO8/c1-32-17-5-3-2-4-16(17)26-23(31)15-9-13-8-14(25)7-6-12(13)10-18(15)33-24-22(30)21(29)20(28)19(11-27)34-24/h2-10,19-22,24,27-30H,11H2,1H3,(H,26,31)/t19-,20+,21+,22-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISGBWZDEMMSLV-KQWJERSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BrNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965621 | |

| Record name | 7-Bromo-3-(hexopyranosyloxy)-N-(2-methoxyphenyl)naphthalene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthol AS-BI beta-D-galactopyranoside | |

CAS RN |

51349-63-4 | |

| Record name | Naphthol AS-BI beta-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051349634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-3-(hexopyranosyloxy)-N-(2-methoxyphenyl)naphthalene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-2-acetyloxy-3-hydroxypropyl] octadec-9-enoate](/img/structure/B1216343.png)

![N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-oxolanylmethyl)-2-furancarboxamide](/img/structure/B1216355.png)

![5-[(4-Methyl-1-piperidinyl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B1216358.png)

![N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1216359.png)

![1-[1-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl(oxo)methyl]cyclohexyl]-3-cyclohexylurea](/img/structure/B1216360.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1216361.png)